Boc-D-His-OH
CAS No.:
VCID: VC21541995
Molecular Formula: C11H17N3O4
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-His-OH, or tert-butyloxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective group, which helps stabilize the histidine residue during the synthesis process. This compound is crucial in biochemistry research, particularly in the development of peptides that require histidine residues. Applications in Peptide SynthesisBoc-D-His-OH is primarily used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. This protection is crucial for maintaining the integrity of the peptide structure and ensuring that the histidine residue is incorporated correctly. Research FindingsResearch on Boc-D-His-OH and similar compounds highlights their importance in peptide synthesis. For instance, studies on histidine derivatives like Fmoc-His(Boc)-OH have shown that these compounds can significantly reduce epimerization during solid-phase peptide synthesis (SPPS), which is a common issue with histidine residues due to their susceptibility to racemization . Comparison with Other Histidine DerivativesOther histidine derivatives, such as Boc-D-His(Boc)-OH and Boc-D-His(Trt)-OH, also play roles in peptide synthesis. Boc-D-His(Boc)-OH is noted for its bis-protection, which offers additional stability to the histidine residue . Boc-D-His(Trt)-OH, on the other hand, uses a trityl group to protect the imidazole ring, providing an alternative approach to preventing unwanted side reactions .
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Boc-D-His-OH | ||||||||||||
Molecular Formula | C11H17N3O4 | ||||||||||||
Molecular Weight | 255.27 g/mol | ||||||||||||
IUPAC Name | (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 | ||||||||||||
Standard InChIKey | AYMLQYFMYHISQO-MRVPVSSYSA-N | ||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O | ||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | ||||||||||||
Synonyms | Boc-D-His-OH;50654-94-9;N-A-BOC-D-HISTIDINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-D-histidine;ST077861;N|A-Boc-D-histidine;BOC-D-HISTIDINE;N-|A-Boc-D-histidine;AC1MC5LW;N-Alpha-boc-D-histidine;15119_ALDRICH;SCHEMBL1133305;15119_FLUKA;CTK8F8271;N(ALPHA)-BOC-D-HISTIDINE;AYMLQYFMYHISQO-MRVPVSSYSA-N;MolPort-003-926-658;MolPort-023-330-883;N-ALPHA-T-BOC-D-HISTIDINE;N-t-butoxycarbonyl-(D)-histidine;N-(tert-butoxycarbonyl)-D-histidine;MFCD00037851;ZINC35024357;AKOS015924147 | ||||||||||||
PubChem Compound | 2724761 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume